12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
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Overview
Description
12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one: is a complex organic compound with a unique structure that includes a chloro group, a phenethyl group, and a hexahydrobenzochromenooxazin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one typically involves multiple steps, including the formation of the benzochromenooxazin ring system and the introduction of the chloro and phenethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactions and the use of automated reactors. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, 12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study its effects on various biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into its potential therapeutic applications.
Medicine: The compound’s potential medicinal properties are of interest for drug development. Researchers may investigate its efficacy and safety as a therapeutic agent for various diseases and conditions.
Industry: In industry, this compound can be used in the production of specialty chemicals, materials, and other products. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- 12-Chloro-3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
Comparison: Compared to similar compounds, 12-Chloro-3-phenethyl-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one stands out due to its unique combination of functional groups and ring structure. This uniqueness may confer specific chemical reactivity and biological activity that are not observed in closely related compounds.
Properties
Molecular Formula |
C23H22ClNO3 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
12-chloro-3-(2-phenylethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H22ClNO3/c24-20-12-18-16-8-4-5-9-17(16)23(26)28-21(18)19-13-25(14-27-22(19)20)11-10-15-6-2-1-3-7-15/h1-3,6-7,12H,4-5,8-11,13-14H2 |
InChI Key |
HGJMXFXZNFYKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CCC5=CC=CC=C5)Cl |
Origin of Product |
United States |
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